3-溴-3'-硝基苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

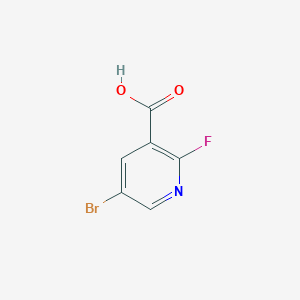

3-Bromo-3'-nitrobenzophenone is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a bromine and a nitro group attached to a benzophenone structure, which can influence its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of related bromo-nitroarenes has been explored through chemoselective arylation of phenols with bromo-nitroarenes using KO(t)Bu at room temperature via an SNAr pathway. This method has been used to create a variety of compounds, including natural alkaloids like carbazoles, dibenzofurans, and biaryl-indoles . Additionally, the Suzuki coupling reaction has been employed to synthesize thiophene derivatives, such as 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, which could provide insights into the synthesis of similar bromo-nitro compounds .

Molecular Structure Analysis

X-ray powder diffraction has been used to characterize the molecular structure of a related compound, 3-nitro-4-hydroxy-4'-bromobenzophenone, revealing its orthorhombic crystal structure with specific unit cell parameters . This technique provides valuable information about the arrangement of atoms within the crystal lattice, which can be crucial for understanding the material's properties.

Chemical Reactions Analysis

The reactivity of bromo-nitroarenes has been studied extensively. For instance, 3-bromo-2-nitrobenzo[b]thiophene has been shown to react with nucleophiles, leading to both expected and unexpected substitution products, depending on the reaction conditions . These findings highlight the complex nature of reactions involving bromo-nitro compounds and the potential for discovering novel reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitro compounds are influenced by their molecular structure. For example, the presence of strong intramolecular hydrogen bonding can affect the reactivity and complexation behavior of these molecules, as seen in the study of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes . Additionally, vibrational spectra and DFT simulations have been used to investigate the properties of a thiophene derivative, providing insights into the electronic structure and stability of the molecule .

科学研究应用

合成与表征

3-溴-3'-硝基苯甲酮及其衍生物在复杂有机分子的合成中至关重要。例如,Narayanan 等人 (1968) 强调了其在通过 Friedel-Crafts 酰基化制备取代苯甲酮中的作用。由于空间相互作用,此过程导致苯甲酮中光学异构现象的发现,证明了该化合物在立体化学研究中的效用 (Narayanan, Selvarajan, & Swaminathan, 1968)。类似地,Cosimelli 等人 (2001) 研究了 3-溴-2-硝基苯并[b]噻吩与亲核试剂的反应性,阐明了带重排的碱催化机理,提供了该化合物在不同化学条件下的行为见解 (Cosimelli, Lamartina, & Spinelli, 2001)。

此外,Jin 等人 (1995) 对非线性光学材料 3-硝基-4-羟基-4'-溴苯甲酮进行 X 射线粉末衍射分析的工作展示了此类化合物在材料科学中表征和了解新材料性质方面的重要性 (Jin, Jin, & Zhou, 1995)。

生物学和药理学研究

虽然此查询的重点不包括药物使用、剂量和副作用,但值得注意的是,相关的溴苯酚衍生物已因其潜在的生物活性而被探索。例如,Akbaba 等人 (2013) 合成了新型溴苯酚衍生物,以评估其对碳酸酐酶的抑制效力。此类研究有助于更广泛地了解溴苯酚在药物化学中的作用,突出了该化合物结构对生物活性的影响 (Akbaba et al., 2013)。

属性

IUPAC Name |

(3-bromophenyl)-(3-nitrophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO3/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(8-10)15(17)18/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLBPSMGXKOSNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641510 |

Source

|

| Record name | (3-Bromophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-3'-nitrobenzophenone | |

CAS RN |

51339-38-9 |

Source

|

| Record name | (3-Bromophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B1292144.png)

![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)